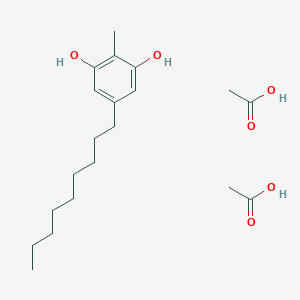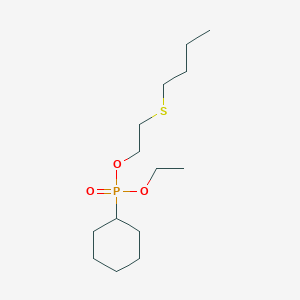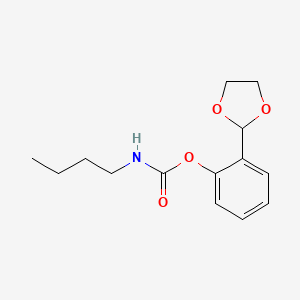
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further linked to a butylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the butylcarbamate moiety through the reaction of the phenyl dioxolane intermediate with butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butylcarbamate moiety can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Similar structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,2-Dioxolane: Isomeric form with adjacent oxygen atoms.
2-Phenyl-1,3-dioxolane: Similar structure but without the butylcarbamate moiety.
Uniqueness
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate moiety, which imparts distinct chemical and biological properties. This compound’s stability, reactivity, and potential bioactivity make it a valuable candidate for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61405-70-7 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-8-15-14(16)19-12-7-5-4-6-11(12)13-17-9-10-18-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
CZIIXAVRDSJOFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC=C1C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


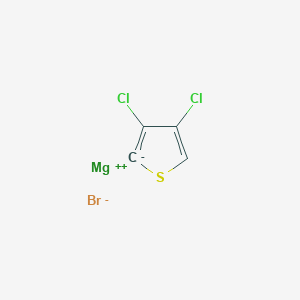
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
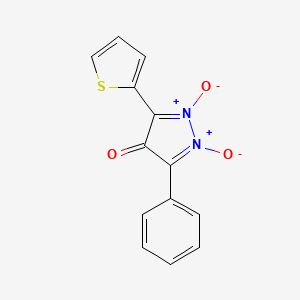

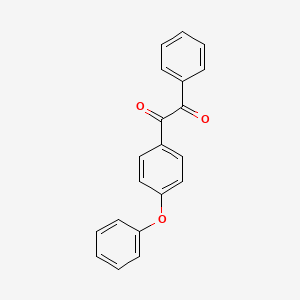
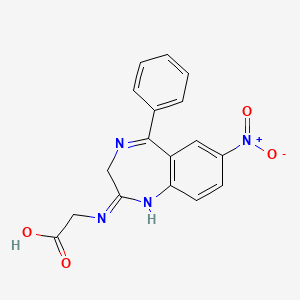
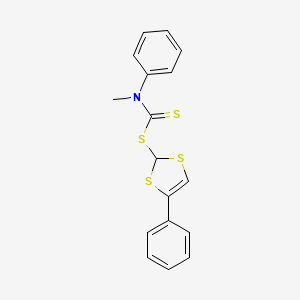
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)

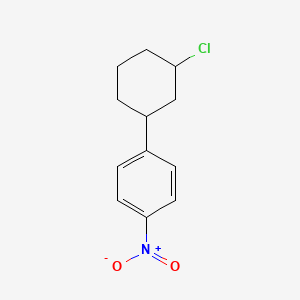
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
